molecular formula C9H16O2 B14598057 Ethyl 2,3-dimethylpent-4-enoate CAS No. 60066-59-3

Ethyl 2,3-dimethylpent-4-enoate

Cat. No.: B14598057
CAS No.: 60066-59-3
M. Wt: 156.22 g/mol
InChI Key: CPHJRGIJAQUSAN-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylpent-4-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and two methyl groups on the pentene chain, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethylpent-4-enoate undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Corresponding alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethylpent-4-enoate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The double bond and ester group are key functional groups that participate in these interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Ethyl 2,3-dimethylpent-4-enoate can be compared with other similar compounds such as:

    Ethyl 3,4-dimethylpent-2-enoate: Similar structure but with different positioning of the double bond and methyl groups.

    Ethyl 3,3-dimethylpent-4-en-1-oate: Another ester with a similar backbone but different functional group positioning.

    Methyl 2,2-dimethylpent-4-enoate: A methyl ester variant with similar structural features.

These comparisons highlight the unique structural features of this compound, which influence its reactivity and applications in various fields.

Properties

CAS No.

60066-59-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2,3-dimethylpent-4-enoate

InChI

InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h5,7-8H,1,6H2,2-4H3

InChI Key

CPHJRGIJAQUSAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)C=C

Origin of Product

United States

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